An In-depth Technical Guide to m-PEG13-NHS Ester
An In-depth Technical Guide to m-PEG13-NHS Ester
This technical guide provides a comprehensive overview of m-PEG13-NHS ester, a heterobifunctional crosslinker pivotal for advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, experimental protocols, and key applications of this versatile molecule.
Core Concepts: Understanding m-PEG13-NHS Ester
m-PEG13-NHS ester is a chemical compound characterized by a methoxy-terminated polyethylene glycol (PEG) chain of 13 ethylene glycol units, which is activated with an N-hydroxysuccinimide (NHS) ester at the other end. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the conjugated molecule in aqueous environments and reduce non-specific binding.[1] The NHS ester is a highly reactive group that specifically and efficiently forms stable amide bonds with primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] This reaction is most effective in a neutral to slightly basic pH range (pH 7-9).
One of the significant applications of m-PEG13-NHS ester is in the construction of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest.[3][4] In a PROTAC molecule, a PEG linker, such as m-PEG13-NHS ester, connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The length and flexibility of the PEG linker are critical for the proper formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Physicochemical and Quantitative Data
The key quantitative properties of m-PEG13-NHS ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C32H59NO17 | |
| Molecular Weight | 729.8 g/mol | |
| CAS Number | 756525-94-7 | |
| Purity | ≥95% (HPLC) | |
| Solubility | DCM, DMF, DMSO, PBS (pH 7-8.5) | |
| Storage Conditions | -20°C, sealed, away from moisture and light |
Experimental Protocols
Below are detailed methodologies for key experiments involving m-PEG13-NHS ester.
Protocol 1: General Procedure for Protein Labeling with m-PEG13-NHS Ester
This protocol outlines the steps for conjugating m-PEG13-NHS ester to a protein, such as an antibody, which is rich in primary amines on lysine residues and the N-terminus.
Materials:
-
Protein (e.g., IgG) solution (1-10 mg/mL)
-
m-PEG13-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., Tris-buffered saline, TBS, pH 7.2, or glycine solution)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of m-PEG13-NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare the protein solution in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.
-
Immediately before use, dissolve a small amount of m-PEG13-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the m-PEG13-NHS ester stock solution to the protein solution. A 20-fold molar excess is typically used for labeling 1-10 mg/mL of IgG, which generally results in 4-6 PEG linkers per antibody. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a quenching buffer that contains primary amines, such as TBS or glycine, to consume any unreacted m-PEG13-NHS ester.
-
Remove the unreacted m-PEG13-NHS ester and byproducts by dialysis against PBS or by using a gel filtration column.
-
-
Storage:
-
Store the purified PEGylated protein under the same conditions as the original, unlabeled protein.
-
Protocol 2: Synthesis of a PROTAC using m-PEG13-NHS Ester
This protocol provides a general workflow for the synthesis of a PROTAC molecule where m-PEG13-NHS ester is used to connect a target protein ligand to an E3 ligase ligand. This example assumes the target protein ligand contains a primary amine for conjugation.
Materials:
-
Target protein ligand with a primary amine
-
E3 ligase ligand with a carboxylic acid
-
m-PEG13-NHS ester
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Synthesis of E3 Ligase Ligand-PEG Intermediate:
-
This step is not directly detailed in the search results but would typically involve reacting the E3 ligase ligand with a bifunctional PEG linker that has a protected amine on one end and a carboxylic acid on the other.
-
-
Amide Bond Formation:
-
Dissolve the amine-containing target protein ligand and m-PEG13-NHS ester in anhydrous DMF.
-
The NHS ester of the m-PEG13-NHS will react with the primary amine of the target protein ligand. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the resulting PROTAC molecule is purified by preparative HPLC to obtain the final product of high purity.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
